molecular formula C9H6F4O B12440405 2-(3-Fluoro-5-(trifluoromethyl)phenyl)acetaldehyde CAS No. 955038-21-8

2-(3-Fluoro-5-(trifluoromethyl)phenyl)acetaldehyde

Cat. No.: B12440405
CAS No.: 955038-21-8
M. Wt: 206.14 g/mol
InChI Key: LQROJIVWCSJFNQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of trifluoromethylation reagents and fluorinating agents under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes, starting from readily available precursors. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-5-(trifluoromethyl)phenyl)acetaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include fluorinated alcohols, acids, and substituted phenyl derivatives, which are valuable intermediates in various chemical syntheses .

Scientific Research Applications

2-(3-Fluoro-5-(trifluoromethyl)phenyl)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-5-(trifluoromethyl)phenyl)acetaldehyde involves its interaction with various molecular targets, primarily through its electrophilic aldehyde group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The presence of fluorine and trifluoromethyl groups enhances its reactivity and stability, making it a valuable tool in chemical biology .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Fluoro-5-(trifluoromethyl)phenyl)acetaldehyde is unique due to the simultaneous presence of both fluorine and trifluoromethyl groups on the phenyl ring. This combination imparts distinct electronic and steric properties, enhancing its reactivity and making it a valuable intermediate in the synthesis of complex organic molecules .

Properties

CAS No.

955038-21-8

Molecular Formula

C9H6F4O

Molecular Weight

206.14 g/mol

IUPAC Name

2-[3-fluoro-5-(trifluoromethyl)phenyl]acetaldehyde

InChI

InChI=1S/C9H6F4O/c10-8-4-6(1-2-14)3-7(5-8)9(11,12)13/h2-5H,1H2

InChI Key

LQROJIVWCSJFNQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)CC=O

Origin of Product

United States

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